molecular formula C14H10O6 B077506 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS No. 13987-45-6

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Cat. No. B077506
CAS RN: 13987-45-6
M. Wt: 274.22 g/mol
InChI Key: UISWLBIMLGAHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid involves multiple steps, starting from basic biphenyl compounds. One method reported the synthesis of 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl through a process involving esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, achieving an overall yield of 57.8% (Cai Ji-wen, 2007). Another notable synthesis approach is the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, facilitated by air and resulting in good yields (P. Joshi, J. Nanubolu, R. Menon, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been studied through experimental and theoretical approaches. Crystallization and spectroscopic investigations reveal intricate details about molecular arrangements and interactions, providing insights into the structural characteristics of these compounds (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid showcase a variety of functional group transformations and reaction mechanisms. The decarboxylation of closely related compounds highlights the potential of these substances to undergo significant chemical changes, influencing their overall properties and applications (H. Blaschko, P. Holton, G. Stanley, 1948).

Physical Properties Analysis

The synthesis and study of 4'-Bromobiphenyl-4-carboxylic acid, a compound similar to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, reveal significant insights into the physical properties of these substances. These include methodologies that result in high yields and processes characterized by low cost and simplicity, indicating the practical aspects of synthesizing and working with such compounds (Zhu Yan-lon, 2015).

Scientific Research Applications

  • Polymer Synthesis :

    • Used in the synthesis of thermotropic poly(ester-imide)s, which form a highly ordered, quasi-crystalline smectic layer structure in solid state and a nematic phase in the molten state (Abajo et al., 1997).
  • Hemolytic Property Analysis :

    • 4,4'-Dihydroxybiphenyl derivatives showed no hemolytic properties, contrary to similar 4,4'-aminoalkoxybiphenyls which exhibited significant hemolysis (Zanoza et al., 2016).
  • Photosetting Cholesteric Polyesters :

    • Involved in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide (Sapich et al., 1998).
  • Synthesis of Novel Ligands :

    • A synthesis route has been designed to make substituted 4,4'-biphenyldicarboxylate derivatives for use in nano-porous materials (Dun-ru, 2007).
  • Synthesis of Aromatic Poly(ester-imide)s :

    • Used in the synthesis of aromatic poly(ester-imide)s with excellent solubility in some polar organic solvents and high glass-transition temperatures (Behniafar et al., 2005).
  • Cocrystal Design :

    • Played a role in the design and isolation of 4-hydroxybenzamide–dicarboxylic acid cocrystals, demonstrating synthon modularity in crystal structures (Tothadi & Desiraju, 2012).
  • Coordination Polymer Synthesis :

    • Utilized in the hydrothermal generation of new compounds in coordination polymers, exhibiting structural diversity and catalytic properties (Cheng et al., 2022).
  • Biotransformation in Fungi :

    • Investigated for its biotransformation by the filamentous fungus Talaromyces helicus, leading to the production of various hydroxylated derivatives (Romero et al., 2005).
  • Atmospheric Studies :

    • Analyzed in the context of seasonal changes in the distribution of dicarboxylic acids in the urban atmosphere (Kawamura & Ikushima, 1993).
  • Magnetism in Organic Nitroxides :

  • Improved Proton Conductivity in Polybenzimidazole Membranes :

    • Synthesized for use in polybenzimidazole membranes with enhanced proton conductivity for high-temperature proton exchange membrane applications (He et al., 2022).
  • Enhanced Thermal Conductivity in Polybenzoxazoles :

    • Contributed to the enhanced thermal conductivity of semi-aliphatic liquid crystalline polybenzoxazoles using magnetic orientation (Hasegawa et al., 2011).

Future Directions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.

properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWLBIMLGAHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448946
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

CAS RN

13987-45-6
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxy 5-chlorobenzoic acid (3.4 g, 20 mmol) was dissolved in 45 cm3 of a sodium hydroxide solution (10% w/v) and palladium on charcoal (10%, 0.5 g) was added. The mixture was placed in a glass liner in an autoclave which was flushed thoroughly with carbon monoxide, then pressurised with carbon monoxide to 2 MNm-2 and heated to 120° C. with stirring for three hours. The mixture was then allowed to cool, the catalyst removed by filtration, and the product precipitated from the aqueous solution by acidification to pH1 with 1M hydrochloric acid. The coupled product (4,4'-dihydroxybiphenyl 3,3'-dicarboxylic acid) was obtained in 80% yield.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Jiang, GU Jin-Zhong - Chinese Journal of Structural Chemistry, 2022 - Elsevier
Two cadmium(II) coordination polymers, namely [Cd(μ-dda)(H 2 biim)] n (1) and [Cd(μ 4 -dda)(py)] n (2) have been constructed hydrothermally using H 2 dda (H 2 dda = 4,4΄-…
Number of citations: 0 www.sciencedirect.com
Z Xu, CL Yeh, Y Jiang, X Yun, CT Li… - … Applied Materials & …, 2021 - ACS Publications
A series of orientation-adjustable metal–organic framework (MOF) nanorods, CoFe(dobpdc)-I to CoFe(dobpdc)-III (dobpdc = 4,4′-dihydroxybiphenyl-3,3′-dicarboxylate), is developed …
Number of citations: 17 pubs.acs.org
S Hayama, S Niino - Journal of Polymer Science: Polymer …, 1974 - Wiley Online Library
Benzidinetetrazonium chloride (BTC)–CuCl and BTC–FeCl 2 complexes were thermally converted to benzene‐soluble poly‐4,4′‐biphenylene plus small amounts of insoluble material…
Number of citations: 17 onlinelibrary.wiley.com
L Qi, YQ Su, Z Xu, G Zhang, K Liu, M Liu… - Journal of Materials …, 2020 - pubs.rsc.org
Metal–organic framework (MOF) is a powerful material for electrocatalytic applications due to its structural diversity and tunability. Herein, the MOF with an extended organic linker, NiFe(…
Number of citations: 41 pubs.rsc.org
D Tian, R Hao, X Zhang, H Shi, Y Wang, L Liang… - Nature …, 2023 - nature.com
Bioinspired multi-compartment architectures are desired in synthetic biology and metabolic engineering, as credited by their cell-like structures and intrinsic ability of assembling …
Number of citations: 5 www.nature.com
R Freund, O Zaremba, G Arnauts… - Angewandte Chemie …, 2021 - Wiley Online Library
The amalgamation of different disciplines is at the heart of reticular chemistry and has broadened the boundaries of chemistry by opening up an infinite space of chemical composition, …
Number of citations: 362 onlinelibrary.wiley.com
Y Yang, CY Chuah, TH Bae - Chemical Engineering Journal, 2019 - Elsevier
Carbon capture and sequestration (CCS) has been proposed to reduce CO 2 emissions from large stationary sites such as coal-fired power plants. Currently, however, implementing …
Number of citations: 68 www.sciencedirect.com

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